2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]butanehydrazide
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkyl halide to form the thioether linkage.
Hydrazide Formation: The resulting compound is then reacted with hydrazine to form the hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with an appropriate aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the hydrazide moiety, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety is known to interact with various biological targets, potentially leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)propanoic acid
- 2-(1,3-Benzothiazol-2-ylthio)benzaldehyde
Uniqueness
The unique combination of the benzothiazole ring, thioether linkage, hydrazide moiety, and chlorophenyl group in 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H16ClN3OS2 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-chlorophenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C18H16ClN3OS2/c1-2-15(24-18-21-14-8-3-4-9-16(14)25-18)17(23)22-20-11-12-6-5-7-13(19)10-12/h3-11,15H,2H2,1H3,(H,22,23)/b20-11+ |
InChI Key |
IKSOKXALVMDWFU-RGVLZGJSSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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